Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride

Description

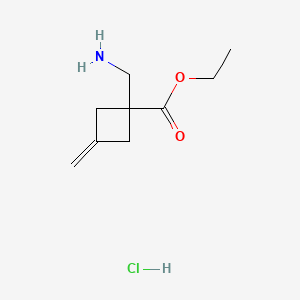

Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride is a cyclobutane-based organic compound with a unique structural profile. The molecule features a strained four-membered cyclobutane ring substituted at position 1 with an aminomethyl group (-CH₂NH₂) and a carboxylate ester (-COOEt). Position 3 bears a methylidene group (=CH₂), introducing unsaturation that influences reactivity and conformational flexibility. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Key structural attributes include:

- Aminomethyl and carboxylate ester groups: These polar substituents enable hydrogen bonding and interactions with biological targets or solvents.

- Methylidene group: The double bond at position 3 may participate in conjugate addition or polymerization reactions.

Synthetic routes typically involve cyclization or functionalization of preformed cyclobutane derivatives, as evidenced by analogous procedures in patent literature (e.g., 80% yield achieved via ethyl acetate recrystallization) .

Properties

Molecular Formula |

C9H16ClNO2 |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H15NO2.ClH/c1-3-12-8(11)9(6-10)4-7(2)5-9;/h2-6,10H2,1H3;1H |

InChI Key |

TYNRVHZMCWYMHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC(=C)C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of the aminomethyl group can be achieved through nucleophilic substitution reactions. The methylidene group can be introduced via alkylation reactions, and the ethyl ester group can be formed through esterification reactions using ethyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of strained cycloalkane derivatives with amine and carboxylate functionalities. Below is a comparative analysis with structurally related compounds:

Pharmacological and Industrial Relevance

- Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride: While its biological activity is unspecified in the evidence, its structural similarity to Milnacipran suggests possible CNS applications.

- 1-Amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride: The hydroxy group may enhance binding to metalloenzymes or ion channels .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases.

- Stability : Methylidene-containing compounds (e.g., the target compound) may exhibit lower thermal stability due to unsaturation.

- Purity : Analogous compounds in the evidence show >95% purity after recrystallization or chromatography .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis achieves 80% yield under mild conditions, outperforming cyclopentane derivatives requiring multi-step protocols .

Structural Confirmation : ¹H-NMR data (e.g., δ 2.56–2.31 ppm for cyclobutane protons) validate the stereochemistry and substituent positioning in related compounds .

Functional Group Impact : Replacement of the methylidene group with hydroxy or carboxylic acid moieties (as in ) significantly alters solubility and reactivity profiles .

Biological Activity

Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 220.69 g/mol

- IUPAC Name : Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride

Pharmacological Effects

Research indicates that Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that the compound has significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory activity, potentially useful in treating conditions characterized by inflammation.

- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

The mechanisms underlying the biological activities of Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism, leading to microbial death.

- Modulation of Immune Response : Its anti-inflammatory effects could be mediated through the modulation of cytokine production and immune cell activity.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride against several pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Study 2: Anti-inflammatory Activity

In another study focusing on its anti-inflammatory properties, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 15 |

| Ethyl Compound | 80 ± 5 | 60 ± 10 |

Q & A

Basic: What are the common synthetic routes for Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclobutane ring formation followed by functionalization. A key step is the introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, cyclobutanone derivatives can react with ammonia or amine precursors under controlled pH and temperature to form the aminomethyl moiety . Hydrochloride salt formation is achieved by treating the free base with HCl in polar solvents like ethyl acetate or methanol. Critical conditions include maintaining anhydrous environments to prevent side reactions, using catalysts (e.g., palladium for hydrogenation), and optimizing stoichiometry for high regioselectivity .

Advanced: How can researchers address contradictions in reported synthetic yields for similar cyclobutane derivatives, and what analytical methods validate the compound’s purity and structure?

Discrepancies in yields often arise from variations in solvent systems, temperature, or purification techniques. To resolve these, systematic reaction parameter screening (e.g., DOE methodologies) and rigorous analytical validation are essential. Purity is confirmed via HPLC (≥98% purity standards, as in ) and LC-MS. Structural characterization relies on H-NMR and C-NMR to verify cyclobutane ring integrity and substituent positions (e.g., methylidene protons resonate at δ 5.1–5.5 ppm) . X-ray crystallography can resolve stereochemical ambiguities .

Basic: What spectroscopic techniques are essential for characterizing Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride, and how are key functional groups identified?

Key techniques include:

- H-NMR : Identifies methylidene protons (δ 5.1–5.5 ppm) and aminomethyl resonances (δ 2.8–3.2 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) groups.

- Mass Spectrometry : Validates molecular weight (e.g., [M+H] peak at m/z 220.2) and fragmentation patterns .

Advanced: What strategies are employed to resolve stereochemical challenges during the synthesis of cyclobutane derivatives with aminomethyl and methylidene substituents?

Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For example, enantioselective hydrogenation using Ru-BINAP catalysts can induce desired configurations. Chiral HPLC (e.g., with amylose-based columns) separates diastereomers, while NOESY NMR elucidates spatial arrangements of substituents . Computational modeling (DFT) predicts energy barriers for ring puckering, aiding in rational design .

Advanced: How do the electronic and steric effects of the methylidene group influence the reactivity of Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride in nucleophilic addition reactions?

The methylidene group’s electron-withdrawing nature activates the cyclobutane ring for nucleophilic attack at the β-position. Steric hindrance from the aminomethyl group directs reactivity toward less crowded sites. Kinetic studies (e.g., using stopped-flow techniques) and Hammett plots quantify these effects. Comparative studies with 3-phenyl or 3-propyl analogs () highlight substituent-dependent regioselectivity .

Basic: What are the documented biological targets or pathways modulated by Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride, and what in vitro assays are used to evaluate its activity?

The compound shows potential as a protease or kinase inhibitor. Assays include:

- Enzyme Inhibition : Fluorescence-based assays (e.g., quenching of tryptophan residues in target enzymes).

- Receptor Binding : Surface plasmon resonance (SPR) to measure affinity (KD values) .

- Cellular Uptake : Radiolabeled analogs tracked via scintillation counting .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental binding affinities for this compound in target interaction studies?

Discrepancies may arise from solvation effects or protein flexibility. Molecular dynamics (MD) simulations over microsecond timescales account for conformational changes. Free-energy perturbation (FEP) calculations improve binding affinity predictions. Experimental validation via isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) to refine computational models .

Advanced: What methodologies are recommended for analyzing degradation products of this compound under accelerated stability testing conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by UPLC-MS/MS identify major degradation pathways. Quantitation uses validated HPLC methods with photodiode array detection. Structural elucidation of degradants employs high-resolution MS/MS and comparative NMR .

Basic: What are the solubility and stability profiles of Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride in common laboratory solvents?

The hydrochloride salt is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethyl acetate. Stability studies (25°C/60% RH) show <5% degradation over 6 months when stored desiccated. Aqueous solutions (pH 7.4) degrade via hydrolysis of the ester moiety, requiring buffering at pH 4–5 for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

SAR strategies include:

- Analog Synthesis : Varying substituents (e.g., replacing methylidene with phenyl or fluorinated groups) .

- Pharmacophore Mapping : 3D-QSAR models align steric/electronic features with activity data.

- ADME Profiling : Microsomal stability assays and Caco-2 permeability tests prioritize analogs with improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.